GTP TRIS SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-triphosphate tris salt, commonly referred to as GTP tris salt, is a highly stable nucleotide. It is often supplied as an aqueous solution titrated to a specific pH with tris base. This compound is known for its high purity and stability, making it a valuable reagent in various biochemical and molecular biology applications .
Mechanism of Action
Target of Action
The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .
Mode of Action
This compound interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .
Biochemical Pathways
This compound is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .
Pharmacokinetics
This compound is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .
Result of Action
The activation of G proteins by this compound leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .
Action Environment
This compound is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate tris salt is typically prepared by the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the addition of phosphate groups to GMP, resulting in the formation of GTP. The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of GTP tris salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-triphosphate tris salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and signal transduction. One of the primary reactions is the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi), catalyzed by GTPases .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of GTPases, which are enzymes that facilitate the conversion of GTP to GDP. This reaction is crucial for signal transduction processes within cells .
Major Products Formed
The major products formed from the hydrolysis of GTP are guanosine diphosphate (GDP) and inorganic phosphate (Pi). These products play essential roles in various cellular processes, including protein synthesis and signal transduction .
Scientific Research Applications
Guanosine 5’-triphosphate tris salt has a wide range of applications in scientific research:
In Vitro Transcription: GTP tris salt is used as a nucleotide substrate in in vitro transcription reactions to synthesize RNA.
RNA Amplification: It is employed in RNA amplification techniques to increase the quantity of RNA for various analyses.
siRNA Synthesis: This compound is utilized in the synthesis of small interfering RNA (siRNA), which is used in gene silencing studies.
Signal Transduction Studies: GTP plays a crucial role in signal transduction pathways by activating G proteins, which mediate various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar to GTP, ATP is a nucleotide that serves as an energy carrier in cells.
Cytidine 5’-triphosphate (CTP): CTP is another nucleotide that plays a role in the synthesis of RNA.
Uridine 5’-triphosphate (UTP): UTP is involved in the synthesis of RNA and the activation of sugars for glycosylation reactions.
Uniqueness of GTP Tris Salt
Guanosine 5’-triphosphate tris salt is unique due to its specific role in signal transduction and its ability to activate G proteins. This makes it an essential compound for studying cellular signaling pathways and understanding various physiological processes .
Biological Activity
Guanosine 5'-triphosphate tris salt (GTP TRIS SALT) is a nucleotide that plays a crucial role in various biological processes, including signal transduction, protein synthesis, and cellular differentiation. This article delves into its biological activity, applications, and relevant research findings.
- Chemical Name : Guanosine 5'-triphosphate tris salt
- CAS Number : 103192-46-7
- Molecular Formula : C14H27N6O17P3
- Molecular Weight : 644.32 g/mol
GTP acts as an energy source and a signaling molecule within cells. It is involved in the activation of G-proteins, which are pivotal in mediating various cellular responses such as proliferation, differentiation, and apoptosis. The hydrolysis of GTP to GDP is essential for the regulation of these processes and is catalyzed by GTPases.
Biological Functions
- Signal Transduction : GTP is vital for the activation of G-proteins that relay signals from receptors on the cell surface to internal signaling pathways.
- Protein Synthesis : It serves as a precursor for RNA synthesis, influencing gene expression and protein production.
- Cellular Differentiation : GTP enhances myogenic cell differentiation and modulates microRNA activity related to muscle development .
Applications in Research
This compound has been employed in various experimental setups:
- Neuropeptide Studies : Used to induce dissociation of neuropeptides from their binding sites before radiolabeled ligand incubation .
- GTPase Activity Assays : Acts as a substrate in assays designed to measure GTPase activity, particularly in studying prokaryotic tubulin analogs like FtsZ .
- Electrophysiological Measurements : Utilized in patch-clamp experiments to measure calcium ion currents in cells .
Case Study 1: GTP Hydrolysis by Small GTPases
A study highlighted the differences in hydrolysis rates among various small GTPases, emphasizing the role of magnesium ions in catalysis. The slower hydrolysis rate of Ran compared to Ras was linked to its function in maintaining nuclear transport gradients, which are critical for cellular homeostasis .
GTPase | Hydrolysis Rate | Importance |
---|---|---|
Ran | Slow | Maintains nucleocytoplasmic transport |
Ras | Fast | Activates downstream signaling pathways |
Case Study 2: Myogenic Differentiation
Research demonstrated that extracellular GTP enhances myogenic differentiation through its influence on miRNA and myogenic regulatory factors. This effect underscores its potential therapeutic applications in muscle regeneration .
Properties
CAS No. |
103192-46-7 |
---|---|
Molecular Formula |
C22H49N8O23P3 |
Molecular Weight |
886.6 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
UXNOYHQEVMMTDK-CYCLDIHTSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.